molecular formula C22H26ClN3O4S B4342235 4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4342235
M. Wt: 464.0 g/mol
InChI Key: QAUBILGLMCQLJT-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a dimethoxyphenyl group, and a pyrazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a chloro-substituted benzene ring to form the corresponding sulfonyl chloride.

    Attachment of the Dimethoxyphenyl Group: The sulfonyl chloride is then reacted with a 3,4-dimethoxyphenyl ethylamine under basic conditions to form the sulfonamide linkage.

    Introduction of the Pyrazole Moiety: The final step involves the alkylation of the sulfonamide with a 1-ethyl-1H-pyrazol-5-ylmethyl halide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Shares the chloro-substituted benzene ring but lacks the sulfonamide and pyrazole moieties.

    2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile: Contains similar aromatic groups but differs in the overall structure and functional groups.

    4’-chloro-2,4-dimethoxychalcone: Similar in having chloro and dimethoxy groups but differs in the core structure.

Uniqueness

4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-4-26-19(11-13-24-26)16-25(31(27,28)20-8-6-18(23)7-9-20)14-12-17-5-10-21(29-2)22(15-17)30-3/h5-11,13,15H,4,12,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBILGLMCQLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-BENZENESULFONAMIDE

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